methyl 4-[3,9-dioxo-2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-4a,5,6,7,8,8a-hexahydro-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate
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Overview
Description
Methyl 4-[3,9-dioxo-2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-4a,5,6,7,8,8a-hexahydro-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[3,9-dioxo-2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-4a,5,6,7,8,8a-hexahydro-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate involves multiple steps, each requiring specific reagents and conditions
Core Structure Synthesis: The initial step involves the formation of the chromeno[2,3-c]pyrrol core. This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Functional Group Introduction: The thiadiazole and benzoate groups are introduced through substitution reactions. These steps often require the use of specific catalysts and solvents to ensure high yield and purity.
Final Product Formation: The final step involves the esterification of the benzoate group with methanol under acidic conditions to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3,9-dioxo-2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-4a,5,6,7,8,8a-hexahydro-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 4-[3,9-dioxo-2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-4a,5,6,7,8,8a-hexahydro-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-[3,9-dioxo-2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-4a,5,6,7,8,8a-hexahydro-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[3,9-dioxo-2-(5-methyl-1,3,4-thiadiazol-2-yl)-4a,5,6,7,8,8a-hexahydro-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate
- Methyl 4-[3,9-dioxo-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-4a,5,6,7,8,8a-hexahydro-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate
Uniqueness
The uniqueness of methyl 4-[3,9-dioxo-2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-4a,5,6,7,8,8a-hexahydro-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H25N3O5S |
---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
methyl 4-[3,9-dioxo-2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-4a,5,6,7,8,8a-hexahydro-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C24H25N3O5S/c1-12(2)21-25-26-24(33-21)27-18(13-8-10-14(11-9-13)23(30)31-3)17-19(28)15-6-4-5-7-16(15)32-20(17)22(27)29/h8-12,15-16,18H,4-7H2,1-3H3 |
InChI Key |
UGGJFQGAJDZJRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)N2C(C3=C(C2=O)OC4CCCCC4C3=O)C5=CC=C(C=C5)C(=O)OC |
Origin of Product |
United States |
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